2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine
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Description
2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H27N5S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.19871706 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain sensation, microbial growth, viral replication, tumor growth, and more .
Result of Action
Given the diverse biological activities of thiazole derivatives , the effects could potentially include reduced inflammation, pain relief, inhibition of microbial growth, inhibition of viral replication, and inhibition of tumor growth .
Biological Activity
2-Cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a pyrimidine core substituted with cyclopropyl and thiazole moieties. The molecular formula is C18H24N4S with a molecular weight of approximately 344.48 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H24N4S |
Molecular Weight | 344.48 g/mol |
CAS Number | 2742079-10-1 |
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain neuroreceptors, influencing neurotransmitter release and signaling pathways.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
- Antidepressant Effects : The compound has shown potential in preclinical models for its antidepressant-like effects, possibly through modulation of the serotonergic system.
- Anti-inflammatory Properties : Studies have demonstrated that it may reduce inflammation markers in vitro and in vivo, indicating potential use in inflammatory conditions.
- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.
In Vitro and In Vivo Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Cell line assays have shown that the compound inhibits cell proliferation in cancer cell lines at micromolar concentrations. It also modulates cytokine release in activated immune cells.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy. For instance, administration in rodent models has demonstrated significant reductions in behavioral despair tests, suggesting antidepressant-like activity.
Case Studies
- Antidepressant Activity : A study conducted on a rodent model of depression showed that doses of 10 mg/kg significantly reduced immobility time in the forced swim test compared to control groups (p < 0.05).
- Anti-inflammatory Activity : In a model of induced paw edema, treatment with the compound resulted in a 50% reduction in swelling compared to untreated controls (p < 0.01), indicating strong anti-inflammatory effects.
Safety and Toxicology
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile.
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5S/c1-13-14(2)21-18(15-3-4-15)23-19(13)25-9-7-24(8-10-25)11-17-12-26-20(22-17)16-5-6-16/h12,15-16H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKFJUOKXDYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=CSC(=N3)C4CC4)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.